3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a triazole ring, a phenolic group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the formation of the triazole ring followed by the introduction of the phenolic and dimethoxyphenyl groups. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions to form the triazole ring. Subsequent reactions with aldehydes or ketones introduce the phenolic and dimethoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of 3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the triazole ring can coordinate with metal ions in enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(diethylamino)-2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
Uniqueness
3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of both the mercapto and phenolic groups, which provide distinct chemical reactivity and biological activity compared to similar compounds that may only have one of these functional groups .
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O3S/c1-23-14-7-6-12(9-15(14)24-2)16-19-20-17(25)21(16)18-10-11-4-3-5-13(22)8-11/h3-10,22H,1-2H3,(H,20,25)/b18-10+ |
InChI Key |
AAZQDWWFPVNUKW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
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